molecular formula C18H18ClNO3 B5537186 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE

Cat. No.: B5537186
M. Wt: 331.8 g/mol
InChI Key: POIZMAOBQIRWST-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound, in particular, features a benzodioxole moiety, which is often associated with biological activity, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions might be carried out at elevated temperatures, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s benzodioxole moiety is known to interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE apart is its unique combination of the benzodioxole and benzoxazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-11-5-16-14(12(2)18(11)19)8-20(9-21-16)7-13-3-4-15-17(6-13)23-10-22-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIZMAOBQIRWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CO2)CC3=CC4=C(C=C3)OCO4)C(=C1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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